N'-(3-chloropropanoyl)-3-fluorobenzohydrazide
Overview
Description
N’-(3-Chloropropanoyl)-3-fluorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 3-chloropropanoyl group and a 3-fluorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chloropropanoyl)-3-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 3-chloropropanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of N’-(3-chloropropanoyl)-3-fluorobenzohydrazide can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: N’-(3-chloropropanoyl)-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-fluorobenzohydrazide and 3-chloropropanoic acid.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.
Condensation Reactions: Aldehydes or ketones in the presence of catalytic amounts of acids or bases.
Major Products:
Nucleophilic Substitution: Substituted hydrazides.
Hydrolysis: 3-Fluorobenzohydrazide and 3-chloropropanoic acid.
Condensation Reactions: Hydrazones.
Scientific Research Applications
N’-(3-chloropropanoyl)-3-fluorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(3-chloropropanoyl)-3-fluorobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The 3-chloropropanoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The 3-fluorobenzene ring enhances the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
- N’-(3-chloropropanoyl)-4-fluorobenzohydrazide
- N’-(3-chloropropanoyl)-3-chlorobenzohydrazide
- N’-(3-chloropropanoyl)-3-methylbenzohydrazide
Comparison: N’-(3-chloropropanoyl)-3-fluorobenzohydrazide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making N’-(3-chloropropanoyl)-3-fluorobenzohydrazide potentially more effective in biological applications compared to its non-fluorinated analogs .
Properties
IUPAC Name |
N'-(3-chloropropanoyl)-3-fluorobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O2/c11-5-4-9(15)13-14-10(16)7-2-1-3-8(12)6-7/h1-3,6H,4-5H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOIMFSBXZZCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NNC(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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